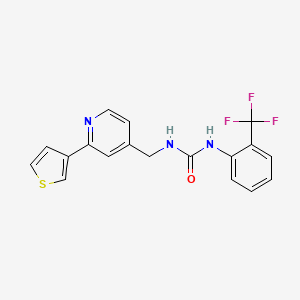![molecular formula C17H16F3N3O B2962413 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797183-85-7](/img/structure/B2962413.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound characterized by its unique structure incorporating a pyrido[4,3-d]pyrimidine core, a trifluoromethylphenyl group, and a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions:
Formation of the Pyrido[4,3-d]pyrimidine Core: : This can be achieved by cyclization reactions involving appropriate precursors such as diaminopyrimidines and aldehydes.
Attachment of the Trifluoromethylphenyl Group: : This step usually involves coupling reactions like Suzuki or Heck coupling, where a trifluoromethylphenylboronic acid or similar compound reacts with a halogenated intermediate.
Formation of the Propanone Group: : Finally, the propanone functionality can be introduced through alkylation or acylation reactions.
Industrial Production Methods
Industrial production might involve optimizing the aforementioned synthetic routes for higher yield and scalability. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry to enhance production rates.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various types of reactions:
Oxidation: : The compound can be oxidized to form different oxo derivatives.
Reduction: : Reduction reactions can modify the pyrido[4,3-d]pyrimidine core or the propanone group.
Substitution: : Both the aromatic ring and the pyrido[4,3-d]pyrimidine core can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), MnO₂.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Halogenating agents (Br₂, Cl₂), nitration mixtures (HNO₃/H₂SO₄).
Major Products
Oxidation: : Keto derivatives, aldehydes.
Reduction: : Alcohol derivatives, reduced pyrido[4,3-d]pyrimidine cores.
Substitution: : Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis due to its versatile reactivity.
Biology: : Studied for potential biochemical interactions, particularly in enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic potential, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which this compound exerts its effects can vary based on its application. In medicinal chemistry, for instance:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their function.
Pathways Involved: : Could include inhibition of kinases, modulation of neurotransmitter receptors, or interference with DNA/RNA processes.
Comparaison Avec Des Composés Similaires
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylpropan-1-one: : Lacks the trifluoromethyl group, which may reduce its biological activity or chemical reactivity.
1-(pyrido[4,3-d]pyrimidin-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one: : The absence of the dihydro moiety could impact its overall stability and reactivity.
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-chlorophenyl)propan-1-one: : Chlorine substituent introduces different electronic effects compared to trifluoromethyl.
Propriétés
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-4-1-12(2-5-14)3-6-16(24)23-8-7-15-13(10-23)9-21-11-22-15/h1-2,4-5,9,11H,3,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFBVMQVXKUTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(butan-2-yl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962330.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2962335.png)



![4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2962341.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2962343.png)
![(E)-3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2962344.png)
![3-(4-bromobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2962346.png)

![N-[[4-(3-Methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2962350.png)
![5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B2962351.png)

